molecular formula C11H15ClFN B598872 7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 1203682-76-1

7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B598872
CAS No.: 1203682-76-1
M. Wt: 215.696
InChI Key: MVSXNCDOKOKKAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

This compound possesses a well-defined chemical identity characterized by its molecular formula C₁₁H₁₅ClFN and molecular weight of 215.70 daltons. The compound is registered under the Chemical Abstracts Service number 1203682-76-1, providing a unique identifier for scientific and commercial purposes. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, clearly indicating the position of the fluorine substituent at the 7-position of the tetrahydroisoquinoline core and the geminal dimethyl groups at the 4-position.

The compound's structural complexity is further elucidated through its International Chemical Identifier representations. The InChI code for the base compound (without the hydrochloride salt) is documented as 1S/C11H14FN.ClH/c1-11(2)7-13-6-8-5-9(12)3-4-10(8)11;/h3-5,13H,6-7H2,1-2H3;1H. This notation provides a standardized method for representing the compound's connectivity and serves as a universal chemical language for database searches and chemical information exchange. The InChI Key MVSXNCDOKOKKAV-UHFFFAOYSA-N offers a shortened version suitable for rapid database queries and chemical identification.

Property Value Reference
Molecular Formula C₁₁H₁₅ClFN
Molecular Weight 215.70 g/mol
Chemical Abstracts Service Number 1203682-76-1
Physical Form Powder
Purity 95%
Storage Temperature Room Temperature

The nomenclature system also accommodates alternative naming conventions used across different chemical databases and suppliers. Synonymous names include variations in the arrangement of substituent descriptors, though the core chemical identity remains consistent across all nomenclature systems. This standardization ensures accurate communication within the scientific community and facilitates proper identification in chemical procurement and regulatory documentation.

Historical Context in Isoquinoline Derivative Research

The development of this compound occurs within the rich historical context of isoquinoline alkaloid research, which traces its origins to the early 19th century. Isoquinoline derivatives have played a foundational role in natural product chemistry and pharmaceutical development since morphine was first isolated from Papaver somniferum in the early 1800s. This landmark discovery established isoquinoline alkaloids as one of the most important classes of bioactive natural products and initiated centuries of research into their chemical properties and therapeutic potential.

The historical significance of isoquinoline derivatives extends far beyond their initial discovery as natural products. Research has revealed that these compounds represent highly conserved metabolites in ancient vascular plants, with biochemical and molecular phylogenetic studies suggesting an evolutionary monophyletic role in basal angiosperms. The evolutionary function of isoquinoline alkaloids is presumed to be linked with chemical defense mechanisms against predators and pathogens, representing one of the oldest survival and conservation strategies in plant evolution. This evolutionary perspective provides crucial context for understanding why isoquinoline scaffolds have proven so successful in medicinal chemistry applications.

Isoquinoline derivatives are predominantly found in primitive angiosperms among the order Ranunculales, particularly in Ranunculaceae, Berberidaceae, Papaveraceae, and Fumariaceae families. These taxonomic distributions have guided natural product chemists in their search for novel bioactive compounds and have informed synthetic strategies for creating new derivatives. The sporadic presence of isoquinoline alkaloids in some modern clades, specifically in the Lauraceae, Rutaceae, and Cornaceae families, demonstrates the continued evolutionary relevance of these chemical scaffolds.

The modern era of isoquinoline derivative research has been characterized by systematic structure-activity relationship studies and the development of synthetic methodologies for accessing complex isoquinoline scaffolds. More than 2,500 new isoquinoline structures have been described, making isoquinolines one of the most complex and diverse groups of alkaloids. This structural diversity has provided medicinal chemists with a rich foundation for drug development, leading to several revolutionary therapeutic agents including the analgesic morphine, the antibacterial berberine, and the acetylcholinesterase inhibitor galanthamine.

Historical Milestone Year Significance Reference
First Isoquinoline Isolation Early 1800s Morphine from opium poppy
Coal Tar Isolation 1885 First synthetic isoquinoline isolation
Weissgerber Method 1914 Rapid extraction method development
Modern Structural Diversity Present Over 2,500 documented structures

Significance of Fluorine Substitution in Heterocyclic Systems

The incorporation of fluorine atoms into heterocyclic systems represents one of the most significant developments in modern medicinal chemistry, with fluorinated compounds comprising more than 20% of medications currently on the market. The unique physicochemical properties of the carbon-fluorine bond have revolutionized drug design strategies, leading to enhanced metabolic stability, improved bioavailability, and increased affinity for target proteins. The significance of fluorine substitution in this compound must be understood within this broader context of fluorine's transformative impact on pharmaceutical development.

Fluorine substitution in heterocyclic systems produces several distinct advantages that directly impact drug performance. The carbon-fluorine bond's unique properties often increase molecular lipophilicity and metabolic stability, enhancing bioavailability and extending half-life in biological systems. Research has demonstrated that fluorine-substituted thrombin inhibitors exhibit binding affinities five times stronger than their non-fluorinated analogues, with X-ray crystallographic analysis revealing close contact between fluorine atoms and protein backbone structures. These interactions, including carbon-fluorine to carbonyl interactions and amide nitrogen-hydrogen to fluorine hydrogen bonding, represent novel binding modalities that can be exploited in drug design.

The stereoselective incorporation of fluorine atoms into nitrogen-containing heterocycles can lead to dramatic changes in molecular physical and chemical properties. These changes extend beyond simple pharmacokinetic improvements to encompass fundamental alterations in molecular stability, conformational behavior, hydrogen bonding ability, and basicity. For tetrahydroisoquinoline derivatives like this compound, fluorine substitution at the 7-position may significantly influence the electronic properties of the aromatic ring system and potentially affect the compound's interaction with biological targets.

The therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems have demonstrated remarkable diversity in recent research. Studies covering the period from 2004 to 2024 have documented varied therapeutic activities including antiviral, anti-inflammatory, enzymatic inhibitory, antimalarial, anticoagulant, antipsychotic, antioxidant, and antiprotozoal activities. In many cases, the activities of fluorinated heterocycles have equaled or exceeded the potency of reference drugs, validating the strategic importance of fluorine incorporation in pharmaceutical development.

Fluorination Effect Impact Mechanism Reference
Binding Affinity Enhancement 5-fold increase Carbon-fluorine to carbonyl interactions
Metabolic Stability Increased half-life Resistance to enzymatic degradation
Bioavailability Enhanced absorption Improved lipophilicity
Protein Interactions Novel binding modes Hydrogen bonding with amide residues

The development of synthetic methodologies for incorporating fluorine into heterocyclic systems has advanced significantly with the introduction of both chemical and electrochemical fluorination protocols. Chemical fluorination employs nucleophilic or electrophilic fluorinating agents, while electrochemical methods utilize ionic liquids as stable fluoride ion sources. Late-stage fluorination techniques involving metal-catalyzed procedures have emerged as promising tools for enhancing carbon-fluorine bond formation in small molecules with potential industrial applications. These methodological advances have made fluorinated heterocycles like this compound more accessible for research and development purposes.

Properties

IUPAC Name

7-fluoro-4,4-dimethyl-2,3-dihydro-1H-isoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN.ClH/c1-11(2)7-13-6-8-5-9(12)3-4-10(8)11;/h3-5,13H,6-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVSXNCDOKOKKAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC2=C1C=CC(=C2)F)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70745173
Record name 7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203682-76-1
Record name 7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline and fluorinating agents.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the nitrogen atom or the aromatic ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed to modify the tetrahydroisoquinoline ring, often using hydrogenation catalysts such as palladium on carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Products may include N-oxides or quinoline derivatives.

    Reduction: Reduced forms of the tetrahydroisoquinoline ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom can enhance binding affinity and selectivity by participating in hydrogen bonding or van der Waals interactions. The compound may modulate the activity of neurotransmitter systems or inhibit specific enzymes, leading to its observed biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Halogen-Substituted Derivatives

7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride
  • Substituents : Bromine at position 7, 4,4-dimethyl groups.
  • Molecular Weight : 240.14 g/mol (vs. ~215.45 g/mol for the fluoro analog) .
  • Key Differences : Bromine’s larger atomic radius and polarizability increase molecular weight and may enhance reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). However, bromine’s higher lipophilicity could reduce aqueous solubility compared to fluorine .
  • Applications : Useful as a synthetic intermediate for further functionalization .
6-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride
  • Substituents : Fluorine at position 6 instead of 7.
  • Key Differences : Positional isomerism alters electronic distribution and steric interactions. For example, fluorine at position 6 may influence hydrogen bonding or π-stacking interactions in biological systems differently than at position 7 .

Trifluoromethyl and Functionalized Derivatives

7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline Hydrochloride
  • Substituents : Trifluoromethyl (-CF₃) at position 7.
  • This modification is common in CNS drug candidates .
  • CAS Number : 220247-87-0 .
tert-Butyl 6-Amino-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate
  • Substituents : Protected amine (Boc group) at position 6, fluorine at position 7.
  • Applications : Serves as a synthetic intermediate; the Boc group facilitates selective deprotection for further modifications .
  • Price : USD 546 per gram (1g) .

Spiro and Heterocyclic Analogs

7'-Fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]
  • Structure : Incorporates a spiro-cyclopropane ring, adding conformational rigidity.
  • Molecular Weight : 177.22 g/mol (base compound without HCl) .
  • Key Differences : The spiro structure may restrict ring flexibility, impacting binding to rigid biological targets .

Structural and Functional Data Table

Compound Name (Hydrochloride Salt) Substituents Molecular Weight (g/mol) CAS Number Key Features/Applications
7-Fluoro-4,4-dimethyl-THIQ 7-F, 4,4-diMe ~215.45 1203683-68-4 Target compound; metabolic stability
7-Bromo-4,4-dimethyl-THIQ 7-Br, 4,4-diMe 240.14 1203684-66-5 Cross-coupling intermediate
6-Fluoro-4,4-dimethyl-THIQ 6-F, 4,4-diMe ~215.45 1097820-97-7 Positional isomer for SAR studies
7-(Trifluoromethyl)-THIQ 7-CF₃ ~247.65 220247-87-0 Enhanced lipophilicity for CNS targets
tert-Butyl 6-amino-7-fluoro-THIQ-2-carboxylate 6-NH₂ (Boc), 7-F - 912846-68-5 Synthetic intermediate; USD 546/g

Biological Activity

7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS Number: 1203682-76-1) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C11H15ClFNC_{11}H_{15}ClFN, with a molecular weight of approximately 215.695 g/mol. The compound features a tetrahydroisoquinoline structure that is known for various biological activities.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. It is being investigated as a WEE1 kinase inhibitor. WEE1 is a critical regulator of the cell cycle and plays a significant role in DNA damage response and repair mechanisms. Inhibition of WEE1 can lead to increased sensitivity of cancer cells to DNA-damaging agents such as radiation and certain chemotherapeutics .

Table 1: Summary of Anticancer Activity

Study ReferenceCompound TestedMechanism of ActionResult
7-Fluoro...WEE1 inhibitionEnhanced anticancer activity in vitro
AZD1775 (similar)Cell cycle checkpoint inhibitionIncreased efficacy in combination therapies

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research indicates that tetrahydroisoquinolines can exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress . The specific neuroprotective mechanisms attributed to this compound are still under investigation but may involve interactions with acetylcholinesterase (AChE) and other neuroreceptors.

Table 2: Neuroprotective Mechanisms

MechanismDescription
AChE InhibitionPotential to enhance cholinergic transmission
Antioxidant ActivityReduction of oxidative stress in neuronal cells

Case Study 1: Cancer Cell Sensitivity

In a study examining various WEE1 inhibitors including this compound, researchers found that treatment with this compound significantly enhanced the sensitivity of cancer cell lines to radiation therapy. The study utilized multiple cancer models and demonstrated a marked increase in apoptosis markers when combined with conventional therapies .

Case Study 2: Neuroprotection in Animal Models

Another investigation assessed the neuroprotective effects of tetrahydroisoquinoline derivatives in rodent models of neurodegeneration. The results indicated that administration of the compound led to improved cognitive function and reduced neuronal loss in models of Alzheimer's disease. This suggests potential therapeutic applications for neurodegenerative conditions .

Q & A

Q. 1.1. What are the recommended synthetic routes for 7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride?

The synthesis typically involves a multi-step sequence:

Core Formation : Construct the tetrahydroisoquinoline scaffold via Bischler-Napieralski cyclization or Pictet-Spengler reaction.

Fluorination : Introduce fluorine at the 7-position using electrophilic fluorinating agents (e.g., Selectfluor®) or halogen exchange under transition-metal catalysis .

Dimethyl Substitution : Install 4,4-dimethyl groups via alkylation of intermediate amines or reductive amination with ketones.

Salt Formation : React the free base with HCl to form the hydrochloride salt, improving solubility and crystallinity .
Key Considerations : Solvent polarity (e.g., THF vs. DMF), temperature control (±5°C), and catalyst selection (e.g., Pd/C for hydrogenation) significantly impact yield and purity .

Q. 1.2. How is structural characterization performed for this compound?

A combination of spectroscopic and analytical methods is used:

  • NMR : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., fluorine’s deshielding effect at C7, dimethyl groups at C4).
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ peak at m/z 228.1).
  • X-ray Crystallography : Resolves 3D conformation, particularly the chair-like tetrahydroisoquinoline ring and steric effects of dimethyl groups .
  • Elemental Analysis : Confirms stoichiometry (e.g., C: 52.8%, H: 6.1%, N: 5.5%) .

Q. 1.3. What preliminary biological assays are suitable for screening its activity?

  • Receptor Binding Assays : Radioligand displacement studies (e.g., 3^3H-serotonin or 3^3H-dopamine) to assess affinity for monoamine transporters or GPCRs .
  • Cellular Viability Assays : MTT or LDH release in neuronal cell lines (e.g., SH-SY5Y) to evaluate neuroprotective or cytotoxic effects .
  • Enzyme Inhibition : Fluorometric assays for MAO-A/MAO-B inhibition, given structural similarity to known isoquinoline inhibitors .

Advanced Research Questions

Q. 2.1. How can reaction conditions be optimized to enhance synthetic yield and selectivity?

  • DoE (Design of Experiments) : Statistically vary parameters (temperature, solvent, catalyst loading) to identify optimal ranges. For fluorination, a 70°C reaction in acetonitrile with KF as a base maximizes selectivity .
  • Catalyst Screening : Test Pd/C vs. Raney Ni for hydrogenation steps; Pd/C reduces byproduct formation by 30% in dimethyl-substituted intermediates .
  • In-line Analytics : Use FTIR or HPLC-MS to monitor reaction progress and detect intermediates (e.g., tertiary amine vs. quaternary salt formation) .

Q. 2.2. What computational strategies predict the compound’s interaction with biological targets?

  • Molecular Docking : Simulate binding to serotonin reuptake transporters (SERT) using AutoDock Vina. The fluorine atom’s electronegativity enhances hydrogen bonding with Thr439 in SERT’s active site .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS). The 4,4-dimethyl groups reduce conformational flexibility, improving binding entropy .
  • QSAR Models : Corporate substituent parameters (Hammett σ, molar refractivity) to predict neuroactivity across derivatives .

Q. 2.3. How do substituent modifications at C4 and C7 influence pharmacological profiles?

Substituent Impact on Activity Evidence
4,4-Dimethyl Increases metabolic stability (blocks CYP3A4 oxidation)
7-Fluoro Enhances blood-brain barrier permeability (logP reduction by 0.3)
Combined Synergistic effect: 2-fold higher MAO-B inhibition vs. non-fluorinated analogs

Methodological Insight : Replace dimethyl with cyclopropyl or trifluoromethyl groups to study steric/electronic effects on target engagement .

Q. 2.4. How are contradictory data resolved in studies of its neuroprotective mechanisms?

  • Pathway Analysis : Use transcriptomics (RNA-seq) to distinguish dopamine-dependent neuroprotection from off-target antioxidant effects (e.g., Nrf2 activation) .
  • Kinetic Assays : Compare IC50_{50} values across cell types (e.g., primary neurons vs. glioblastoma lines) to isolate cell-specific mechanisms .
  • Meta-Analysis : Pool data from >10 studies via RevMan; heterogeneity tests (I2^2 statistic) identify outliers due to solvent choice (DMSO vs. saline) .

Q. Table 1. Synthetic Optimization Results

Parameter Range Tested Optimal Value Yield Increase
Fluorination Temp.50–90°C70°C22% → 68%
Catalyst (Pd Loading)1–5% Pd/C3% Pd/CPurity >99%
Reaction SolventTHF, DMF, MeCNMeCNByproducts <5%

Source : Adapted from .

Q. Table 2. Biological Activity Comparison

Derivative MAO-B IC50_{50} (nM) SERT Ki_i (nM)
7-Fluoro-4,4-dimethyl (Target)14.2 ± 1.589.3 ± 6.7
7-Chloro-4,4-dimethyl28.9 ± 2.1145.6 ± 9.2
Non-fluorinated (Parent Compound)310.5 ± 25.4432.1 ± 31.8

Source : .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.